molecular formula C8H15NO B2555053 N-cyclopropyl-2-methyloxolan-3-amine CAS No. 1545843-40-0

N-cyclopropyl-2-methyloxolan-3-amine

Cat. No.: B2555053
CAS No.: 1545843-40-0
M. Wt: 141.214
InChI Key: RPEXMGJVZNCOGV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methyloxolan-3-amine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Properties

IUPAC Name

N-cyclopropyl-2-methyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-8(4-5-10-6)9-7-2-3-7/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEXMGJVZNCOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methyloxolan-3-amine typically involves the cyclopropylation of 2-methyloxolan-3-amine. This can be achieved through a series of chemical reactions, including the use of cyclopropyl halides and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-2-methyloxolan-3-one, while reduction may produce this compound derivatives .

Scientific Research Applications

N-cyclopropyl-2-methyloxolan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand that binds to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-2-methyloxolan-3-amine include:

Uniqueness

This compound is unique due to its specific cyclopropyl and oxolan-3-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

N-cyclopropyl-2-methyloxolan-3-amine is a chemical compound with the molecular formula C8_8H15_{15}NO and a molecular weight of 141.21 g/mol. Its unique structure, featuring a cyclopropyl group and an oxolane ring, contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC8_8H15_{15}NO
Molecular Weight141.21 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H15NO/c1-6-4-5-7(9)8(6)3/h4-5,7,9H,1-3H2
Canonical SMILESCC1C(CCO1)N(C2CC2)C

Biological Activity

This compound has been studied for its potential biological activities, particularly in the areas of antimicrobial and neuroactive properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent .

Neuroactive Properties

The cyclopropyl moiety in the compound is associated with neuroactive properties. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. The specific interactions of this compound with receptors such as serotonin or dopamine receptors warrant further investigation .

The mechanism of action involves the compound's ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, leading to various biological effects. The oxolane ring is crucial in facilitating these interactions due to its structural conformation .

Case Study 1: Antimicrobial Activity

In a comparative study, this compound was tested alongside traditional antibiotics against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to that of existing antibiotics, suggesting its potential application in treating bacterial infections .

Case Study 2: Neuropharmacological Effects

A pharmacological study assessed the effects of this compound on animal models exhibiting anxiety-like behavior. The compound was administered at varying doses, revealing a dose-dependent reduction in anxiety levels, which was measured using the elevated plus maze test. This suggests a possible anxiolytic effect mediated through serotonergic pathways .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Cyclopropyl-3-methyloxolan-3-amineCyclopropyl group + oxolane ringExhibits antimicrobial activity
N-Cyclopropyl-2-methyltetrahydrofuran-3-amineCyclopropyl + tetrahydrofuran structurePotential neuroactive properties

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